molecular formula C10H10N4O2 B2989484 Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate CAS No. 1389313-33-0

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate

Cat. No.: B2989484
CAS No.: 1389313-33-0
M. Wt: 218.216
InChI Key: VOKVXQYGECHYJU-UHFFFAOYSA-N
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Description

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions, and this compound features a pyrimidin-4-yl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate typically involves the reaction of pyrimidin-4-ylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The process involves the continuous addition of reactants to a reactor where the reaction takes place, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid.

  • Reduction: The reduction of the compound can yield Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-amine.

  • Substitution: Substitution reactions can lead to the formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 1-(pyridin-4-yl)-1H-imidazole-4-carboxylate

  • Ethyl 1-(thiazol-4-yl)-1H-imidazole-4-carboxylate

  • Ethyl 1-(benzimidazol-4-yl)-1H-imidazole-4-carboxylate

Properties

IUPAC Name

ethyl 1-pyrimidin-4-ylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-14(7-13-8)9-3-4-11-6-12-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKVXQYGECHYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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